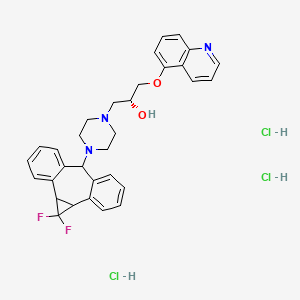

Zosuquidar trihydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C32H34Cl3F2N3O2 |

|---|---|

Molekulargewicht |

637.0 g/mol |

IUPAC-Name |

(2R)-1-[4-(3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride |

InChI |

InChI=1S/C32H31F2N3O2.3ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;;;/h1-14,21,29-31,38H,15-20H2;3*1H/t21-,29?,30?,31?;;;/m1.../s1 |

InChI-Schlüssel |

ZPFVQKPWGDRLHL-YDHOSPECSA-N |

Isomerische SMILES |

C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl |

Kanonische SMILES |

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Zosuquidar Trihydrochloride: A Technical Guide to its Chemical Structure and P-glycoprotein Inhibition

Zosuquidar trihydrochloride is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, and the experimental protocols used to characterize its inhibitory activity.

Chemical Structure and Identity

This compound, also known by its development codes LY335979 and RS-33295-198, is a complex heterocyclic compound. Its chemical identity is defined by the following identifiers:

-

IUPAC Name: (2R)-1-[4-[(1aR,6r,10bS)-1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl]piperazin-1-yl]-3-(quinolin-5-yloxy)propan-2-ol;trihydrochloride

-

CAS Number: 167465-36-3

-

Molecular Formula: C₃₂H₃₁F₂N₃O₂ · 3HCl

-

SMILES String: FC1([C@H]2[C@@H]1C3=C(--INVALID-LINK--N5CCN(CC5)C--INVALID-LINK--O)C=CC=C3)F.Cl.Cl.Cl

-

InChI Key: ZPFVQKPWGDRLHL-WITOOOCMSA-N

Physicochemical and Biological Properties

The key physicochemical and biological properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 636.99 g/mol |

| Appearance | Light yellow to yellow solid |

| Purity | ≥97% |

| Solubility | 5 mg/mL in H₂O (with sonication)[1]; 80.83 mg/mL in DMSO (with sonication)[2] |

| Storage | 4°C, sealed storage, away from moisture[1] |

| Biological Target | P-glycoprotein (P-gp/ABCB1) |

| Inhibitory Potency (Ki) | 59 nM for P-glycoprotein[1][3] |

Mechanism of Action: P-glycoprotein Inhibition

P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an ATP-dependent efflux pump.[2] It actively removes a wide range of xenobiotics, including many chemotherapeutic agents, from the cell's interior, thereby reducing their intracellular concentration and therapeutic efficacy. This process is a primary cause of multidrug resistance in cancer cells.

The transport cycle of P-gp involves the binding of ATP and a substrate, followed by conformational changes that lead to the extrusion of the substrate from the cell and subsequent ATP hydrolysis. Zosuquidar is a non-competitive inhibitor that binds with high affinity to P-glycoprotein. This binding event is thought to lock the transporter in a conformation that prevents the efflux of its substrates, effectively reversing multidrug resistance.

Experimental Protocols

The inhibitory effect of Zosuquidar on P-glycoprotein is typically evaluated using a variety of in vitro assays. Below are methodologies for two key experiments.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. The activity is quantified by measuring the amount of inorganic phosphate (Pi) released from ATP.

Methodology:

-

Preparation: Recombinant human P-gp-containing membranes are incubated in a 96-well plate.

-

Reaction Mixture: A reaction buffer containing an ATP regenerating system (e.g., phosphoenolpyruvate and pyruvate kinase), ouabain (to inhibit Na+/K+-ATPase), and EGTA (to inhibit Ca2+-ATPases) is added.

-

Inhibitor Addition: Zosuquidar at various concentrations is added to the wells. A control with a known P-gp substrate (e.g., verapamil) and a baseline control (no inhibitor) are included.

-

Initiation and Incubation: The reaction is initiated by the addition of MgATP and incubated at 37°C for a defined period (e.g., 20-40 minutes).

-

Termination and Detection: The reaction is stopped, and the amount of liberated inorganic phosphate is measured using a colorimetric method, such as a malachite green-based assay.

-

Analysis: The concentration-dependent inhibition of P-gp ATPase activity by Zosuquidar is determined by comparing the results to the controls.

Cell-Based Drug Efflux Assay

This assay directly measures the ability of an inhibitor to block the efflux of a fluorescent P-gp substrate from cells that overexpress P-gp.

Methodology:

-

Cell Culture: P-gp-overexpressing cells (e.g., MDCKII-MDR1 or NCI/ADR-RES) are seeded in 96-well plates and cultured to form a confluent monolayer.

-

Inhibitor Pre-incubation: The cells are pre-incubated with various concentrations of Zosuquidar for 30-60 minutes at 37°C.

-

Substrate Loading: A fluorescent P-gp substrate, such as Calcein-AM or Rhodamine 123, is added to all wells and incubated for a further 30-60 minutes.

-

Washing: The cells are washed with ice-cold buffer to remove extracellular substrate and inhibitor and to stop the efflux process.

-

Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer.

-

Analysis: Increased intracellular fluorescence in the presence of Zosuquidar indicates inhibition of P-gp-mediated efflux. The IC₅₀ value, the concentration of Zosuquidar that causes 50% of the maximum inhibition, is calculated.

Experimental Workflow for P-gp Inhibitor Evaluation

The following diagram illustrates a typical workflow for the in vitro evaluation of a potential P-gp inhibitor like Zosuquidar.

References

- 1. dntp-mixture.com [dntp-mixture.com]

- 2. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]

- 3. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of Zosuquidar Trihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on the efficacy of Zosuquidar trihydrochloride (LY335979), a potent and selective third-generation inhibitor of P-glycoprotein (P-gp). Zosuquidar has been extensively studied for its ability to reverse multidrug resistance (MDR), a significant challenge in cancer chemotherapy. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction to Zosuquidar and Multidrug Resistance

Multidrug resistance is a phenomenon whereby cancer cells become simultaneously resistant to different classes of chemotherapeutic agents. A primary mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp), encoded by the MDR1 gene.[1] P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of anticancer drugs out of the cell, thereby reducing their intracellular concentration and cytotoxic effect.[1]

This compound is a potent and specific P-gp inhibitor with a Ki of 59 nM.[2][3] It competitively inhibits the substrate-binding domain of P-gp, blocking the efflux of chemotherapeutic agents.[4] Preclinical studies have demonstrated that Zosuquidar can restore chemosensitivity in P-gp-overexpressing cancer cells both in vitro and in vivo.[1][4] Notably, it has been shown to have minimal effect on the pharmacokinetic profiles of co-administered P-gp substrates, a significant advantage over earlier generation MDR modulators.[5]

Quantitative Efficacy Data

The following tables summarize the quantitative data on the efficacy of Zosuquidar in preclinical models.

Table 1: In Vitro Efficacy of Zosuquidar in Reversing Multidrug Resistance

| Cell Line | Cancer Type | Chemotherapeutic Agent | Zosuquidar Concentration (µM) | Fold Reversal of Resistance | Reference |

| K562/DOX | Chronic Myelogenous Leukemia | Daunorubicin | 0.3 | >45.5 | [3][6] |

| HL60/DNR | Acute Promyelocytic Leukemia | Daunorubicin | 0.3 | >90.1 | [6] |

| CEM/VLB100 | Acute Lymphoblastic Leukemia | Vinblastine | 0.1 | Full Restoration | [7] |

| MCF-7/ADR | Breast Cancer | Doxorubicin | 0.1 | Full Restoration | [7] |

| 2780AD | Ovarian Cancer | Doxorubicin | 0.1 | Full Restoration | [7] |

| P388/ADR | Murine Leukemia | Doxorubicin | 0.1 | Full Restoration | [7] |

Table 2: Intrinsic Cytotoxicity of Zosuquidar (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 6 | 72 | [3] |

| CEM/VLB100 | Acute Lymphoblastic Leukemia | 7 | 72 | [3] |

| P388 | Murine Leukemia | 15 | 72 | [3] |

| P388/ADR | Murine Leukemia | 8 | 72 | [3] |

| MCF7 | Breast Cancer | 7 | 72 | [3] |

| MCF7/ADR | Breast Cancer | 15 | 72 | [3] |

| 2780 | Ovarian Cancer | 11 | 72 | [3] |

| 2780AD | Ovarian Cancer | 16 | 72 | [3] |

Table 3: In Vivo Efficacy of Zosuquidar in Murine Models

| Tumor Model | Chemotherapeutic Agent | Zosuquidar Dose (mg/kg) | Route of Administration | Key Finding | Reference |

| P388/ADR Murine Leukemia | Doxorubicin (1 mg/kg) | 30 | Intraperitoneal | Significantly increased survival compared to doxorubicin alone (P<0.001). | [2][3] |

| UCLA-P3.003VLB Human Lung Carcinoma Xenograft | Paclitaxel (20 mg/kg) | 30 | Intraperitoneal | Markedly suppressed solid tumor growth in combination with paclitaxel. | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of Zosuquidar are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of Zosuquidar on the sensitivity of cancer cells to a chemotherapeutic agent.

Materials:

-

Parental and P-gp overexpressing cancer cell lines

-

Complete cell culture medium

-

This compound

-

Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Preparation: Prepare serial dilutions of the chemotherapeutic agent in culture medium.

-

Treatment: Treat the cells with the chemotherapeutic agent in the presence or absence of a fixed concentration of Zosuquidar (e.g., 0.3 µM). Include a vehicle control group.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation by viable cells.[8]

-

Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.[8]

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent alone and in combination with Zosuquidar. The Resistance Modifying Factor (RMF) can be calculated as the ratio of the IC50 in the absence of the modulator to the IC50 in the presence of the modulator.

P-gp Function Assay (Rhodamine 123 Efflux Assay)

This protocol measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.

Materials:

-

Parental and P-gp overexpressing cancer cell lines

-

Complete cell culture medium

-

Rhodamine 123

-

This compound

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash the cells, then resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.[8]

-

Inhibitor Pre-incubation: Pre-incubate the cells with or without Zosuquidar (or a vehicle control) for 30 minutes at 37°C.[8]

-

Substrate Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C.[8]

-

Washing: Wash the cells with ice-cold PBS to remove excess Rhodamine 123.[8]

-

Efflux: Resuspend the cells in fresh, pre-warmed medium (with or without Zosuquidar/vehicle) and incubate at 37°C for 1-2 hours to allow for efflux.[8]

-

Data Acquisition: Analyze the intracellular fluorescence of the cells using a flow cytometer.

-

Data Analysis: A higher fluorescence intensity in the Zosuquidar-treated cells compared to the control cells indicates reduced efflux and therefore, inhibition of P-gp.

Visualizations

The following diagrams illustrate the mechanism of action of Zosuquidar and a typical experimental workflow.

Conclusion

The preclinical data strongly support the efficacy of this compound as a potent and selective P-gp inhibitor for overcoming multidrug resistance in cancer. Its ability to restore chemosensitivity to a variety of chemotherapeutic agents in both in vitro and in vivo models, without significantly altering their pharmacokinetics, makes it a valuable tool for cancer research and a promising candidate for clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of oncology and MDR.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biotin-hpdp.com [biotin-hpdp.com]

- 5. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. benchchem.com [benchchem.com]

Zosuquidar Trihydrochloride: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zosuquidar trihydrochloride (formerly LY335979) is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer.[1][2] P-gp, encoded by the ABCB1 gene, is an ATP-dependent efflux pump that actively transports a wide range of structurally diverse chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[3][4] Zosuquidar was developed to overcome P-gp-mediated MDR and restore the sensitivity of cancer cells to chemotherapy. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile, along with detailed experimental protocols for its evaluation.

Mechanism of Action

Zosuquidar is a non-competitive inhibitor of P-glycoprotein.[5] It binds with high affinity to P-gp, locking the transporter in a conformation that prevents the binding and subsequent efflux of its substrates, such as various anticancer drugs.[4] This inhibition of P-gp function leads to an increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells, thereby restoring their cytotoxic effects.[6] Zosuquidar is highly selective for P-gp and shows minimal inhibition of other MDR-associated proteins like MRP1 and MRP2 at clinically relevant concentrations.[7]

The following diagram illustrates the mechanism of P-gp-mediated multidrug resistance and its inhibition by Zosuquidar.

Caption: P-gp inhibition by Zosuquidar.

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacological properties of this compound.

Table 1: In Vitro Potency of Zosuquidar

| Parameter | Value | Cell/System | Reference |

| Ki | 59 nM | P-glycoprotein | [8][9] |

| IC50 | 1.2 nM | HL60/VCR cells | [10] |

| IC50 | 6 - 16 µM | Various drug-sensitive and MDR cell lines (cytotoxicity of Zosuquidar alone) | [8] |

Table 2: Pharmacokinetic Parameters of Intravenous Zosuquidar in Cancer Patients

| Parameter | Value (Mean ± SD) | Patient Population | Reference |

| Clearance (CL) | Independent of dose | Advanced Malignancies | [11] |

| Volume of Distribution at Steady State (Vss) | Not explicitly stated | Advanced Malignancies | [11] |

Table 3: Effect of Zosuquidar on the Pharmacokinetics of Co-administered Doxorubicin (Intravenous)

| Doxorubicin Dose | Zosuquidar Dose | Change in Doxorubicin Clearance (CL) | Change in Doxorubicin Area Under the Curve (AUC) | Reference |

| 60 mg/m² | >500 mg | 17% decrease | 25% increase | [11][12] |

| 75 mg/m² | >500 mg | 22% decrease | 15% increase | [11][12] |

Table 4: Clinical Efficacy of Zosuquidar in a Phase III Trial in Older Patients with Acute Myeloid Leukemia (AML)

| Outcome | Zosuquidar + Chemotherapy (n=212) | Placebo + Chemotherapy (n=221) | P-value | Reference |

| Remission Rate (CR + CRp) | 51.9% | 48.9% | 0.583 | [13] |

| Median Overall Survival | 7.2 months | 9.4 months | 0.281 | [13] |

| 2-Year Overall Survival | 20% | 23% | 0.281 | [13] |

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the pharmacological properties of Zosuquidar are provided below.

P-glycoprotein ATPase Activity Assay

This assay measures the effect of Zosuquidar on the ATP hydrolysis activity of P-gp, which is coupled to drug transport.

Workflow Diagram:

Caption: Workflow for P-gp ATPase assay.

Detailed Protocol:

-

Preparation of P-gp Membranes:

-

Use membrane vesicles prepared from cells overexpressing P-gp (e.g., Sf9 insect cells infected with a baculovirus expressing human P-gp).

-

Protein concentration of the membrane preparation should be determined using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

Prepare a reaction buffer containing an ATP regenerating system (e.g., phosphoenolpyruvate and pyruvate kinase) to maintain a constant ATP concentration. The buffer should also contain ouabain and EGTA to inhibit other ATPases.[7]

-

Add P-gp containing membranes (typically 8-10 µg of protein) to each well.[7]

-

Add varying concentrations of Zosuquidar (or the vehicle control) to the wells.

-

Include a control with sodium orthovanadate, a known inhibitor of P-type ATPases, to determine the P-gp-specific ATPase activity.[7]

-

-

Reaction and Detection:

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding MgATP to a final concentration of 3-5 mM.[7]

-

Incubate the plate at 37°C for a defined period (e.g., 20-90 minutes), ensuring the reaction remains in the linear range.[7]

-

Stop the reaction by adding a solution containing a detergent (e.g., SDS).

-

Detect the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.[14]

-

Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a phosphate standard curve to quantify the amount of phosphate produced.

-

Calculate the P-gp-specific ATPase activity by subtracting the activity in the presence of vanadate from the total ATPase activity.

-

Plot the percentage of P-gp ATPase activity against the concentration of Zosuquidar to determine the IC50 value.

-

Rhodamine 123 Efflux Assay

This cell-based functional assay measures the ability of Zosuquidar to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123.

Workflow Diagram:

Caption: Workflow for Rhodamine 123 efflux assay.

Detailed Protocol:

-

Cell Preparation:

-

Culture P-gp-expressing cells (e.g., CEM/VLB100) and their parental P-gp-negative cell line (e.g., CCRF-CEM).

-

Harvest cells and adjust the cell density to approximately 1 x 106 cells/mL in a suitable buffer (e.g., PBS with 5% fetal bovine serum).

-

-

Dye Loading and Zosuquidar Treatment:

-

Incubate the cells with a loading concentration of rhodamine 123 (e.g., 200 ng/mL) for a specified time (e.g., 30-60 minutes) at 37°C to allow for dye uptake.[10]

-

Wash the cells with cold buffer to remove extracellular rhodamine 123.

-

Resuspend the cells in fresh, pre-warmed buffer.

-

Add varying concentrations of Zosuquidar or a vehicle control to the cell suspensions.

-

-

Efflux and Measurement:

-

Incubate the cells at 37°C for a defined efflux period (e.g., 60-120 minutes). A parallel set of samples should be kept on ice to measure the baseline fluorescence without efflux.

-

After the efflux period, place the samples on ice to stop the efflux process.

-

Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity (MFI) of the cell populations.

-

The inhibition of efflux is determined by the increase in MFI in Zosuquidar-treated cells compared to the vehicle-treated control.

-

The results can be expressed as a percentage of the maximal fluorescence (cells kept on ice with no efflux).

-

Clinical Development and Safety Profile

Zosuquidar has been evaluated in several clinical trials, primarily in patients with hematological malignancies and solid tumors.

Efficacy

In a Phase I trial in patients with advanced malignancies, intravenous Zosuquidar was safely co-administered with doxorubicin.[11][12] While the trial was not designed for efficacy, it demonstrated that biologically effective plasma concentrations of Zosuquidar could be achieved.[11] A subsequent Phase III trial in older patients with newly diagnosed AML investigated the addition of Zosuquidar to standard chemotherapy (daunorubicin and cytarabine).[13] The study did not demonstrate a significant improvement in remission rates or overall survival with the addition of Zosuquidar compared to placebo.[13]

Safety and Tolerability

Zosuquidar is generally well-tolerated. The most common adverse events are typically mild to moderate in severity.

Table 5: Common Adverse Events Associated with Zosuquidar

| Adverse Event | Severity | Formulation | Reference |

| Neurotoxicity (cerebellar dysfunction, hallucinations, palinopsia) | Dose-limiting | Oral | |

| Febrile neutropenia | Grade 3/4 | Intravenous (in combination with chemotherapy) | |

| Hypokalemia | Grade 3/4 | Intravenous (in combination with chemotherapy) | |

| Arrhythmia | Grade 3/4 | Intravenous (in combination with chemotherapy) | |

| Respiratory failure | Grade 3/4 | Intravenous (in combination with chemotherapy) |

Neurotoxicity was found to be less severe and less frequent with the intravenous formulation compared to the oral formulation.

Conclusion

This compound is a potent and selective P-glycoprotein inhibitor that effectively reverses P-gp-mediated multidrug resistance in preclinical models. While it has shown a favorable safety profile in clinical trials, its efficacy in improving clinical outcomes in cancer patients remains to be definitively established. The in-depth understanding of its pharmacological properties and the standardized experimental protocols provided in this guide are essential for researchers and drug development professionals working to overcome the challenge of multidrug resistance in cancer therapy. Further research may explore alternative dosing schedules, combination therapies, and patient populations that may benefit from P-gp inhibition with Zosuquidar.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Multidrug resistance mediated by P-glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sketchviz.com [sketchviz.com]

- 8. researchgate.net [researchgate.net]

- 9. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dbkgroup.org [dbkgroup.org]

- 12. benchchem.com [benchchem.com]

- 13. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Early-Stage In Vitro Evaluation of Zosuquidar Trihydrochloride

Introduction

Zosuquidar trihydrochloride (LY335979) is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), a key transporter in the development of multidrug resistance (MDR) in cancer.[1][2] P-gp, encoded by the MDR1/ABCB1 gene, is an ATP-dependent efflux pump that actively extrudes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][3] Zosuquidar competitively inhibits this efflux function, restoring the sensitivity of resistant cancer cells to various anticancer drugs.[1][4] This technical guide provides a comprehensive overview of the essential in vitro methodologies used to evaluate the efficacy of Zosuquidar, presents key quantitative data, and visualizes the underlying mechanisms and experimental workflows.

Mechanism of Action: P-glycoprotein Inhibition

Zosuquidar functions by binding to P-glycoprotein, which competitively blocks the binding of chemotherapeutic substrates.[1] This inhibition prevents the ATP-dependent conformational changes required for drug efflux, leading to the accumulation of cytotoxic drugs within the cancer cell and restoring their therapeutic effect.[5] Unlike earlier P-gp inhibitors, Zosuquidar demonstrates high potency, with activity in the nanomolar to low micromolar range, and greater selectivity, minimizing off-target effects.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of Zosuquidar. The following protocols are standard in the field.

P-glycoprotein ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp, which is a direct indicator of the transporter's activity. Zosuquidar's inhibitory effect is quantified by the reduction in ATPase activity.[5][6]

-

Membrane Preparation : Crude membranes are prepared from cells overexpressing P-glycoprotein (e.g., High-Five insect cells).[5]

-

Reaction Mixture : Membranes (8-10 µg protein) are incubated in a 96-well plate in a total volume of 100 µL. The buffer contains 5 mM sodium azide, 1 mM ouabain, 1 mM EGTA, 3 mM ATP, and an ATP regenerating system (5 mM phosphoenolpyruvate and 3.6 units/mL pyruvate kinase).[6]

-

Drug Treatment : The reaction is initiated in the presence and absence of 1 mM sodium vanadate (a potent ATPase inhibitor) and varying concentrations of Zosuquidar.

-

Incubation : The plate is incubated for 90 minutes at 37°C.[6]

-

Data Analysis : The liberation of inorganic phosphate from ATP is measured. P-gp specific ATPase activity is calculated as the difference between the phosphate released in the absence and presence of sodium vanadate. The potency of Zosuquidar is determined by plotting the percentage of inhibition against the drug concentration.

Rhodamine 123 Efflux Assay

This functional assay uses a fluorescent substrate of P-gp, Rhodamine 123, to measure the pump's efflux activity. Inhibition of P-gp by Zosuquidar results in increased intracellular accumulation of the fluorescent dye.[5]

-

Cell Seeding : P-gp overexpressing cells (e.g., K562/ADR, NCI/ADR-RES) and their parental drug-sensitive counterparts are seeded in 96-well plates.[1][5]

-

Inhibitor Incubation : Cells are pre-incubated with various concentrations of Zosuquidar or a vehicle control for 1-2 hours at 37°C.[7]

-

Substrate Loading : Rhodamine 123 is added to the cells, and they are incubated for a specific period to allow for uptake.

-

Efflux Period : The cells are washed and incubated in a substrate-free medium to allow for P-gp-mediated efflux.[5]

-

Fluorescence Measurement : Intracellular fluorescence is measured using flow cytometry or a fluorescence plate reader.[3][5]

-

Data Analysis : An increase in intracellular fluorescence in the presence of Zosuquidar indicates inhibition of P-gp efflux.[5]

Chemosensitization (Cytotoxicity) Assay

The MTT assay is a colorimetric method used to assess cell viability and determine the ability of Zosuquidar to sensitize MDR cancer cells to chemotherapeutic agents.[3][8]

-

Cell Seeding : P-gp overexpressing cells (e.g., K562/ADR, HL60/VCR) are seeded in 96-well plates at a density of 5,000–10,000 cells/well.[1]

-

Pre-incubation with Zosuquidar : Cells are pre-incubated with a fixed, non-toxic concentration of Zosuquidar (e.g., 0.1–2 µM) for 30–60 minutes to ensure effective P-gp inhibition.[1][4]

-

Chemotherapeutic Treatment : A range of concentrations of a chemotherapeutic agent (e.g., doxorubicin, paclitaxel, daunorubicin) is added to the wells.[1][5]

-

Incubation : The plates are incubated for 48–72 hours.[1][5]

-

MTT Addition and Measurement : MTT reagent is added, and after a further incubation period, the formazan product is solubilized. The absorbance is read using a plate reader.[3]

-

Data Analysis : Cell viability is plotted against drug concentration to determine the IC50 (the concentration of drug that inhibits cell growth by 50%). A decrease in the IC50 in the presence of Zosuquidar indicates the reversal of multidrug resistance.[5] The Resistance Modifying Factor (RMF) is calculated as the ratio of the IC50 in the absence of the inhibitor to the IC50 in the presence of the inhibitor.[9]

Quantitative Data Presentation

The following tables summarize key quantitative data from various in vitro studies on Zosuquidar.

Table 1: P-glycoprotein Inhibitory Potency of Zosuquidar

| Parameter | Value | Assay System | Reference |

|---|---|---|---|

| Ki | 60 nM | Cell-free assay | [6] |

| Ki | 59 nM | P-glycoprotein inhibition | [10][11] |

| IC50 | 0.05888 µM | P-gp mediated efflux (CCRF-CEM/VCR1000 cells) |[6] |

Table 2: In Vitro Cytotoxicity of Zosuquidar (Single Agent)

| Cell Line | IC50 (µM) | Incubation Time | Reference |

|---|---|---|---|

| Drug-sensitive & MDR cell lines | 6 - 16 µM | 72 hours | [6][10] |

| CCRF-CEM | 6 µM | 72 hours | [10] |

| CEM/VLB100 | 7 µM | 72 hours | [10] |

| P388 | 15 µM | 72 hours | [10] |

| P388/ADR | 8 µM | 72 hours | [10] |

| MCF7 | 7 µM | 72 hours | [10] |

| MCF7/ADR | 15 µM | 72 hours |[10] |

Table 3: Chemosensitization Effect of Zosuquidar in P-gp Overexpressing Cell Lines

| Cell Line | Chemotherapeutic | Zosuquidar Conc. | Fold-Resistance Reversal (RMF) | Reference |

|---|---|---|---|---|

| K562/DOX | Daunorubicin (DNR) | 0.3 µM | >45.5 | [9] |

| HL60/DNR | Daunorubicin (DNR) | 0.3 µM | 6.2 | [8] |

| P388/ADR | Various | 0.1 - 0.5 µM | Complete reversal | [6] |

| MCF7/ADR | Various | 0.1 - 0.5 µM | Complete reversal |[6] |

Note: RMF (Resistance Modifying Factor) is the ratio of IC50 without inhibitor to IC50 with inhibitor.[9]

Signaling and Resistance Pathway

Multidrug resistance mediated by P-gp is a significant challenge in cancer therapy. P-gp overexpression leads to a decreased intracellular accumulation of various chemotherapeutic drugs, rendering them ineffective. Zosuquidar directly counteracts this mechanism.

Conclusion

The early-stage in vitro evaluation of this compound consistently demonstrates its high potency and selectivity as a P-glycoprotein inhibitor.[1][2] Through well-defined experimental protocols such as ATPase activity assays, fluorescent substrate efflux assays, and cytotoxicity assays, researchers can quantify its ability to reverse P-gp-mediated multidrug resistance.[3][5] The data reveal that at non-toxic concentrations, Zosuquidar effectively restores the sensitivity of resistant cell lines to a variety of chemotherapeutic agents, as evidenced by significant reductions in IC50 values and high resistance modifying factors.[9] These in vitro studies have established a strong foundation for its further clinical investigation as an adjunct to chemotherapy in cancers where P-gp overexpression is a known resistance mechanism.[3][8]

References

- 1. dntp-mixture.com [dntp-mixture.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biotin-hpdp.com [biotin-hpdp.com]

- 5. benchchem.com [benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

Investigating the Selectivity of Zosuquidar for P-glycoprotein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the selectivity of Zosuquidar, a potent third-generation inhibitor of P-glycoprotein (P-gp, ABCB1). Zosuquidar is a critical tool in overcoming multidrug resistance (MDR) in cancer cells, a phenomenon largely attributed to the overexpression of ATP-binding cassette (ABC) transporters like P-gp. A key attribute of an effective P-gp inhibitor is its high selectivity, minimizing off-target effects on other transporters such as Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1) and Breast Cancer Resistance Protein (BCRP, ABCG2). This document summarizes quantitative data, details key experimental protocols, and provides visual workflows to thoroughly investigate Zosuquidar's selectivity profile.

Data Presentation: Quantitative Analysis of Zosuquidar's Inhibitory Activity

The potency and selectivity of Zosuquidar have been quantified across numerous studies. The following tables summarize key inhibitory constants and comparative activities against major ABC transporters.

Table 1: Inhibitory Potency of Zosuquidar against P-glycoprotein (P-gp)

| Parameter | Value | Cell/System | Reference |

| Ki | 59 nM | Cell-free assay | [1][2] |

| Ki | 60 nM | Cell-free assay | |

| IC50 | 59 nM | SW-620/AD300 cells | |

| IC50 | 1.2 nM | HL60/VCR cells |

Table 2: Comparative Selectivity of Zosuquidar for P-gp, MRP1, and BCRP

| Transporter | Parameter | Effect of Zosuquidar | Cell Line / System | Reference |

| P-glycoprotein (P-gp) | Inhibition | Potent inhibition in the nanomolar range (Ki ≈ 59 nM) | Various P-gp overexpressing cell lines | [3][4] |

| MRP1 | Inhibition | No significant modulation of drug resistance | HL60/ADR (MRP1-expressing) | [4] |

| BCRP | Inhibition | Little to no effect at concentrations up to 5 µM | MCF-7 (BCRP-transfected) | [4] |

Experimental Protocols: Methodologies for Assessing Selectivity

Accurate determination of Zosuquidar's selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key in vitro assays.

P-gp ATPase Activity Assay

This biochemical assay measures the rate of ATP hydrolysis by P-gp in the presence of an inhibitor. Zosuquidar inhibits the basal ATP hydrolysis of P-gp.

Materials:

-

P-gp-containing membrane vesicles (from P-gp overexpressing cells)

-

Zosuquidar

-

ATP

-

Assay buffer (containing MgCl₂, ATP regenerating system)

-

Sodium orthovanadate (a known ATPase inhibitor)

-

Phosphate detection reagent

Protocol:

-

Incubation Setup: In a 96-well plate, incubate P-gp membranes with varying concentrations of Zosuquidar in the assay buffer. Include a positive control (e.g., verapamil) and a negative control (vehicle).

-

Initiate Reaction: Add ATP to each well to start the ATPase reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop Reaction: Terminate the reaction by adding the phosphate detection reagent.

-

Data Analysis: Measure the amount of inorganic phosphate released using a microplate reader. The P-gp specific ATPase activity is determined as the vanadate-sensitive portion of the total ATPase activity. Plot the percentage of inhibition of ATP hydrolysis against the Zosuquidar concentration to determine the IC50 value.

Calcein-AM Efflux Assay

This cell-based fluorescence assay measures the functional activity of P-gp by monitoring the efflux of a fluorescent substrate.

Materials:

-

P-gp overexpressing cells (e.g., MCF7/ADR) and parental cells (e.g., MCF7)

-

Calcein-AM

-

Zosuquidar

-

Assay buffer (e.g., HBSS)

-

Fluorescence plate reader or flow cytometer

Protocol:

-

Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.

-

Inhibitor Incubation: Pre-incubate the cells with various concentrations of Zosuquidar or vehicle control for 30-60 minutes at 37°C.

-

Substrate Loading: Add Calcein-AM to all wells and incubate for another 30-60 minutes at 37°C, protected from light. Calcein-AM is non-fluorescent but becomes fluorescent calcein after hydrolysis by intracellular esterases. P-gp actively effluxes Calcein-AM.

-

Fluorescence Measurement: Wash the cells with ice-cold buffer to remove extracellular Calcein-AM. Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.

-

Data Analysis: Increased intracellular fluorescence in Zosuquidar-treated P-gp overexpressing cells compared to untreated cells indicates inhibition of P-gp-mediated efflux.

Rhodamine 123 Efflux Assay

Similar to the Calcein-AM assay, this method uses the fluorescent substrate Rhodamine 123 to assess P-gp activity.

Materials:

-

P-gp overexpressing cells and parental cells

-

Rhodamine 123

-

Zosuquidar

-

Assay buffer

-

Flow cytometer

Protocol:

-

Cell Preparation: Prepare a suspension of P-gp overexpressing and parental cells.

-

Inhibitor Pre-incubation: Pre-incubate the cells with different concentrations of Zosuquidar or vehicle control for 30 minutes at 37°C.

-

Substrate Loading: Add Rhodamine 123 to the cell suspensions and incubate for 30-60 minutes at 37°C to allow for intracellular accumulation.

-

Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and resuspend them in fresh, pre-warmed medium with or without Zosuquidar. Incubate for 1-2 hours at 37°C to allow for efflux.

-

Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.

-

Data Analysis: A rightward shift in the fluorescence histogram for Zosuquidar-treated P-gp overexpressing cells indicates inhibition of Rhodamine 123 efflux.

Chemosensitization (Cytotoxicity) Assay

This assay determines the ability of Zosuquidar to reverse P-gp-mediated multidrug resistance to chemotherapeutic agents.

Materials:

-

P-gp overexpressing cells and parental cells

-

Chemotherapeutic agent (P-gp substrate, e.g., Doxorubicin, Paclitaxel)

-

Zosuquidar

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well plates

Protocol:

-

Cell Seeding: Seed both P-gp overexpressing and parental cells in 96-well plates.

-

Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of Zosuquidar (e.g., 0.5 µM).

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions (e.g., absorbance for MTT, luminescence for CellTiter-Glo®).

-

Data Analysis: Plot cell viability against the chemotherapeutic drug concentration to determine the IC50 value for each condition. A significant decrease in the IC50 of the chemotherapeutic agent in the presence of Zosuquidar in P-gp overexpressing cells indicates reversal of resistance.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the investigation of Zosuquidar's selectivity.

Caption: Zosuquidar selectively inhibits P-gp mediated drug efflux.

Caption: Experimental workflow for the Calcein-AM efflux assay.

Caption: Experimental workflow for the chemosensitization assay.

References

Methodological & Application

Application Notes and Protocols for Zosuquidar Trihydrochloride in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zosuquidar trihydrochloride (LY335979) is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp/ABCB1), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer.[1][2] Overexpression of P-gp in cancer cells leads to the active efflux of a wide range of chemotherapeutic agents, reducing their intracellular concentration and diminishing their efficacy.[3][4] Zosuquidar competitively inhibits the substrate binding of P-gp, thereby blocking its function and restoring the sensitivity of MDR cancer cells to various chemotherapy drugs.[4] These application notes provide detailed protocols for utilizing this compound in cancer cell lines to study and overcome multidrug resistance.

Mechanism of Action

Zosuquidar is a difluorocyclopropyl quinoline that binds with high affinity to P-glycoprotein.[1] This binding competitively inhibits the efflux of P-gp substrate drugs, such as doxorubicin, paclitaxel, vincristine, and etoposide.[4] By blocking the P-gp efflux pump, Zosuquidar increases the intracellular accumulation of these chemotherapeutic agents, thereby restoring their cytotoxic effects in resistant cancer cells.[4][5]

Caption: Mechanism of P-glycoprotein inhibition by Zosuquidar.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Chemotherapeutic Agent | Zosuquidar Concentration (µM) | Effect |

| MCF-7/ADR | Breast Carcinoma | Doxorubicin | Not Specified | Re-sensitized cells to doxorubicin.[6] |

| MT-3/ADR | Breast Carcinoma | Doxorubicin | Not Specified | Re-sensitized cells to doxorubicin.[6] |

| K562/ADR | Leukemia | Doxorubicin, Vinblastine, Etoposide, Paclitaxel | 0.1 - 2 | Sensitizes cells to chemotherapeutic agents.[4] |

| NCI/ADR-RES | Leukemia | Doxorubicin, Vinblastine, Etoposide, Paclitaxel | 0.1 - 2 | Sensitizes cells to chemotherapeutic agents.[4] |

| HL60/VCR | Leukemia | Doxorubicin, Vinblastine, Etoposide, Paclitaxel | 0.1 - 2 | Sensitizes cells to chemotherapeutic agents.[4] |

| CEM/VLB100 | Leukemia | Vinblastine, Doxorubicin, Etoposide, Taxol | 0.1 | Fully restored sensitivity.[7] |

| K562/DOX | Leukemia | Daunorubicin (DNR) | 0.3 | Enhanced cytotoxicity of DNR by over 45.5-fold.[8][9] |

| P388/ADR | Leukemia | Doxorubicin | 0.1, 0.5 | Completely reversed resistance.[10] |

| 2780AD | Ovarian | Not Specified | 0.1, 0.5 | Completely reversed resistance.[10] |

Table 2: IC50 Values of this compound as a Single Agent

| Cell Line | IC50 (µM) | Incubation Time |

| CCRF-CEM | 6 | 72h[9] |

| CEM/VLB100 | 7 | 72h[9] |

| P388 | 15 | 72h[9] |

| P388/ADR | 8 | 72h[9] |

| MCF7 | 7 | 72h[9] |

| MCF7/ADR | 15 | 72h[9] |

| 2780 | 11 | 72h[9] |

| 2780AD | 16 | 72h[9] |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay to Assess Reversal of Multidrug Resistance

This protocol determines the ability of Zosuquidar to sensitize MDR cancer cells to a chemotherapeutic agent.

Materials:

-

P-gp overexpressing cancer cell line (e.g., K562/ADR) and its parental sensitive cell line (e.g., K562)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Chemotherapeutic agent stock solution

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the P-gp overexpressing and parental cells in 96-well plates at a density of 5,000–10,000 cells/well.[4] Incubate for 24 hours to allow for cell attachment.

-

Zosuquidar Pre-incubation: Pre-incubate the cells with a non-toxic concentration of Zosuquidar (e.g., 0.1–2 µM) for 30–60 minutes.[4] Include wells with vehicle control (DMSO, final concentration ≤ 0.1%).

-

Chemotherapeutic Agent Addition: Add the chemotherapeutic agent in a series of dilutions to both Zosuquidar-treated and untreated wells.

-

Incubation: Incubate the plates for 48–72 hours.[4]

-

Cell Viability Assessment: Quantify cell viability using a suitable assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 values for the chemotherapeutic agent in the presence and absence of Zosuquidar. A significant decrease in the IC50 in the presence of Zosuquidar indicates reversal of resistance.

Caption: Workflow for a cytotoxicity assay with Zosuquidar.

Protocol 2: P-gp Efflux Assay using Flow Cytometry

This assay measures the function of the P-gp efflux pump by quantifying the retention of a fluorescent substrate.

Materials:

-

Parental and P-gp overexpressing cells

-

PBS or serum-free medium

-

This compound

-

Fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and resuspend cells in PBS or serum-free medium at a concentration of 1 x 10^6 cells/mL.[2]

-

Zosuquidar Incubation: To a set of tubes for each cell line, add Zosuquidar to a final concentration of 1 µM and incubate for 15-30 minutes at 37°C.[2]

-

Dye Loading: Add the fluorescent substrate (e.g., Calcein-AM to a final concentration of ~0.1 µM or Rhodamine 123) to all tubes and incubate for 30-60 minutes at 37°C, protected from light.[2]

-

Efflux Period: After incubation, wash the cells with ice-cold PBS to stop the efflux.[2]

-

Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.

-

Data Analysis: Compare the fluorescence intensity of the resistant cells with and without Zosuquidar. A significant increase in fluorescence in the presence of Zosuquidar indicates inhibition of P-gp-mediated efflux.[2][11] The parental cell line should exhibit high fluorescence in both conditions.[2]

Protocol 3: P-glycoprotein ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of Zosuquidar.

Materials:

-

Crude membranes from cells overexpressing P-gp

-

Assay buffer

-

ATP

-

This compound

-

Reagents for detecting inorganic phosphate

Procedure:

-

Membrane Preparation: Prepare crude membranes from cells overexpressing P-glycoprotein.[11]

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the P-gp-rich membranes, assay buffer, and an ATP regenerating system.[10]

-

Zosuquidar Addition: Add varying concentrations of Zosuquidar (or vehicle control) to the wells.[11]

-

Initiate Reaction: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 90 minutes).[10]

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a suitable detection method.

-

Data Analysis: P-gp ATPase activity is defined as the vanadate-sensitive portion of the total ATPase activity.[10] Determine the effect of Zosuquidar on this activity.

Concluding Remarks

This compound is a valuable tool for studying and overcoming P-gp-mediated multidrug resistance in cancer cell lines. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their in vitro studies. Proper experimental design and data analysis are crucial for obtaining reliable and reproducible results. For optimal outcomes, it is recommended to use freshly prepared solutions of Zosuquidar, as the compound can be unstable in solution.[9]

References

- 1. Facebook [cancer.gov]

- 2. benchchem.com [benchchem.com]

- 3. arpi.unipi.it [arpi.unipi.it]

- 4. dntp-mixture.com [dntp-mixture.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Zosuquidar and an albumin-binding prodrug of zosuquidar reverse multidrug resistance in breast cancer cells of doxorubicin and an albumin-binding prodrug of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. benchchem.com [benchchem.com]

Zosuquidar trihydrochloride administration and dosage in mouse models

Application Notes: Zosuquidar Trihydrochloride in Mouse Models

Introduction this compound (formerly LY335979) is a potent and selective third-generation, non-competitive inhibitor of P-glycoprotein (P-gp, also known as MDR1 or ABCB1).[1][2] P-gp is an ATP-dependent efflux pump that is frequently overexpressed in cancer cells, leading to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic agents out of the cell.[3][4] Zosuquidar was developed to reverse this resistance, thereby sensitizing cancer cells to chemotherapy.[4] Recent studies have also uncovered a novel mechanism of action for Zosuquidar, involving the autophagic degradation of Programmed death-ligand 1 (PD-L1), suggesting its potential role in immuno-oncology.[5]

These notes provide detailed protocols and quantitative data for the administration and dosage of this compound in various mouse models, intended for researchers in oncology, pharmacology, and drug development.

Data Presentation: In Vivo Administration and Efficacy

The following tables summarize quantitative data from various studies utilizing Zosuquidar in mouse models.

Table 1: this compound Dosage and Administration Regimens in Mouse Models

| Mouse Model | Zosuquidar Dose | Administration Route | Dosing Schedule | Co-administered Agent | Key Finding | Reference |

| P388/ADR Leukemia | 1, 3, 10, 30 mg/kg | Intraperitoneal (IP) | Once daily for 5 days | Doxorubicin (1 mg/kg) | Significantly increased survival compared to Doxorubicin alone.[6][7] | [6],[7] |

| Wild-type Mice (BBB study) | 25 and 80 mg/kg | Oral (PO) | Single dose, 1 hr before Paclitaxel | Paclitaxel (IV) | Increased paclitaxel brain levels by 3.5-fold and 5-fold, respectively.[8][9] | [8],[9] |

| Wild-type Mice (BBB study) | 20 mg/kg | Intravenous (IV) | Single dose, 10 min before Paclitaxel | Paclitaxel (IV) | Increased paclitaxel brain levels by 5.6-fold.[8][9] | [8],[9] |

| Male and Female Mice (PK study) | 30 mg/kg | Intraperitoneal (IP) | Single dose, 1 hr before Talinolol | Talinolol (20 mg/kg) | Increased plasma and liver AUC of talinolol.[10][11] | [10],[11] |

| CT26 Syngeneic Model | 90 mg/kg | Intragastric (IG) | Daily for 10 days | None / Anti-PD-1 | Suppressed tumor growth and reduced PD-L1 expression.[5] | [5] |

| Humanized Xenograft (NCI-H292) | 90 mg/kg | Intragastric (IG) | Daily for 12 days | None / Anti-PD-1 | Suppressed tumor growth and increased cytotoxic T-cell infiltration.[5] | [5] |

Table 2: Preparation of this compound for In Vivo Administration

| Recommended Solvent | Preparation Notes | Stability | Reference |

| 20% ethanol in saline | Used for in vivo studies. | Solutions are unstable; fresh preparation is recommended.[7][12] | [12] |

| 40% v/v ethanol in water | Used for oral gavage solutions in rodent studies.[13][14] | Prepare fresh before each administration. | [13],[14] |

| Water | Soluble up to 5 mg/mL with the aid of ultrasound.[12] | Check for complete dissolution before use. | [12] |

| DMSO | Soluble at various concentrations (e.g., 1 mg/mL to >100 mg/mL).[12][15] | Typically used for stock solutions before further dilution in a vehicle suitable for in vivo use. | [12],[15] |

Experimental Protocols

Protocol 1: Preparation of Zosuquidar for Intraperitoneal (IP) Injection

This protocol is based on methodologies used in P-gp inhibition studies in leukemia models.[6][7]

Materials:

-

This compound powder

-

Ethanol (200 proof, non-denatured)

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles

Procedure:

-

Calculate Required Amount: Determine the total amount of Zosuquidar needed based on the number of mice, their average weight, and the target dose (e.g., 30 mg/kg).

-

Prepare Vehicle: Prepare a 20% ethanol in saline vehicle by mixing 1 part ethanol with 4 parts sterile saline (e.g., 200 µL ethanol + 800 µL saline).

-

Dissolution: a. Weigh the required amount of Zosuquidar powder and place it in a sterile microcentrifuge tube. b. Add a small volume of ethanol (e.g., 20% of the final volume) to first wet and dissolve the powder. Vortex briefly. c. Add the remaining volume of sterile saline to reach the final desired concentration and volume. d. Vortex thoroughly until the solution is clear. If solubility issues persist, brief sonication may be applied.[12]

-

Administration: a. Draw the freshly prepared solution into a sterile syringe (typically a 1 mL syringe with a 27G needle). b. Administer the calculated volume via intraperitoneal injection to the mouse. Ensure the final injection volume is appropriate for the mouse size (e.g., 100-200 µL).

Protocol 2: Preparation and Administration of Zosuquidar for Oral Gavage

This protocol is adapted from studies investigating blood-brain barrier penetration and immuno-oncology.[5][8]

Materials:

-

This compound powder

-

Ethanol (200 proof, non-denatured)

-

Sterile deionized water

-

Sterile tubes

-

Oral gavage needles (flexible or rigid, 20-22G for mice)

-

Sterile syringes

Procedure:

-

Vehicle Preparation: Prepare a 40% ethanol in water vehicle by mixing 2 parts ethanol with 3 parts sterile water (e.g., 400 µL ethanol + 600 µL water).

-

Dissolution: a. Weigh the necessary amount of Zosuquidar for the study cohort. b. Dissolve the powder in the 40% ethanol vehicle to the desired final concentration (e.g., 9 mg/mL for a 90 mg/kg dose in a 25g mouse receiving 250 µL). c. Vortex until fully dissolved. Prepare this solution fresh daily.

-

Administration: a. Securely restrain the mouse. b. Attach the gavage needle to the syringe containing the Zosuquidar solution. c. Gently insert the gavage needle into the esophagus and down to the stomach. Do not force the needle. d. Slowly dispense the solution. e. Carefully remove the needle and return the mouse to its cage. Monitor for any signs of distress.

Visualizations: Mechanisms and Workflows

Diagram 1: Zosuquidar's Mechanism of P-glycoprotein Inhibition

Caption: Zosuquidar non-competitively inhibits the P-gp pump, preventing chemotherapy efflux.

Diagram 2: Zosuquidar's Role in PD-L1 Degradation

Caption: Zosuquidar induces ER retention and autophagic degradation of PD-L1.[5]

Diagram 3: General Experimental Workflow for In Vivo Efficacy Study

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Zosuquidar Promotes Antitumor Immunity by Inducing Autophagic Degradation of PD‐L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The influence of the P-glycoprotein inhibitor this compound (LY335979) on the brain penetration of paclitaxel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The effects of P-glycoprotein inhibitor zosuquidar on the sex and time-dependent pharmacokinetics of parenterally administered talinolol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorbate 20 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

Zosuquidar Trihydrochloride: A Powerful Tool for Interrogating P-glycoprotein Function at the Blood-Brain Barrier

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Zosuquidar trihydrochloride (formerly LY335979) is a potent and highly specific third-generation, non-competitive inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter.[1][2] P-gp is a key component of the blood-brain barrier (BBB), where it functions as an efflux pump, actively transporting a wide range of xenobiotics, including many therapeutic drugs, out of the brain. This activity significantly limits the brain penetration of numerous pharmaceuticals, posing a major challenge in the treatment of central nervous system (CNS) disorders. Zosuquidar's high affinity and selectivity for P-gp make it an invaluable research tool for elucidating the role of this transporter in drug disposition at the BBB and for developing strategies to overcome P-gp-mediated drug resistance.[1][3][4]

This document provides detailed application notes and experimental protocols for the use of this compound in studying BBB P-gp function in both in vitro and in vivo models.

Mechanism of Action

Zosuquidar inhibits P-gp by binding with high affinity to the transporter, thereby blocking the efflux of P-gp substrates.[5] It has demonstrated high specificity for P-gp, with minimal inhibition of other important ABC transporters such as Multidrug Resistance-Associated Protein 1 (MRP1), MRP2, or Breast Cancer Resistance Protein (BCRP) at concentrations effective for P-gp inhibition.[1] However, it is important to note that at higher micromolar concentrations (≥ 5 µM), Zosuquidar may exhibit some inhibitory effects on Organic Cation Transporters (OCTs), which should be considered when designing experiments and interpreting data.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various experimental systems.

Table 1: In Vitro P-gp Inhibition Potency of Zosuquidar

| Parameter | Cell Line/System | P-gp Substrate | Value | Reference |

| IC₅₀ | HL60/VCR | Not Specified | 1.2 nM | [2] |

| IC₅₀ | Caco-2 | Nelfinavir | 0.02 µM | [6] |

| IC₅₀ | Caco-2 | Etoposide | 1.53 ± 0.62 µM | [7] |

| IC₅₀ | MDCKII-MDR1 | Etoposide | 2.85 ± 0.53 µM | [7] |

| Kᵢ | Cell-free assay | Azidopine | 59 nM | [6] |

| Kᵢ | Cell-free assay | Not Specified | 60 nM | [8] |

Note: IC₅₀ values can vary significantly depending on the cell line, P-gp substrate used, and experimental conditions, including the method of solution preparation.[7]

Table 2: In Vivo Effects of Zosuquidar on Brain Accumulation of P-gp Substrates

| Animal Model | P-gp Substrate | Zosuquidar Dose & Route | Fold Increase in Brain Accumulation | Reference |

| Wild-type Mice | Paclitaxel | 25 mg/kg, oral | 3.5-fold | [9] |

| Wild-type Mice | Paclitaxel | 80 mg/kg, oral | 5-fold | [9] |

| Wild-type Mice | Paclitaxel | 20 mg/kg, IV | 5.6-fold | [9][10] |

| Rats | Nelfinavir | 6 mg/kg, IV | 14.2-fold (Brain/Plasma Ratio) | [11] |

| Rats | Nelfinavir | 20 mg/kg, IV | 26.3-fold (Brain/Plasma Ratio) | [11] |

| FVB Wild-type Mice | Pazopanib | 25 mg/kg, IV | No significant change | [12] |

Note: The timing of Zosuquidar administration relative to the P-gp substrate is critical for observing maximal effects on brain penetration.[9][10]

Signaling Pathway and Experimental Workflows

To visually represent the concepts and procedures, the following diagrams have been generated using the DOT language.

Caption: Zosuquidar inhibits P-gp mediated drug efflux at the BBB.

Caption: Workflow for in vitro assessment of P-gp inhibition.

Caption: Workflow for in vivo evaluation of BBB P-gp inhibition.

Experimental Protocols

Protocol 1: In Vitro P-gp Efflux Assay using Rhodamine 123

This protocol is designed to assess the inhibitory effect of Zosuquidar on P-gp function in a cell-based assay.

Materials:

-

P-gp expressing cells (e.g., MDCKII-MDR1, Caco-2, or primary brain endothelial cells)

-

Cell culture medium

-

This compound

-

Rhodamine 123

-

Hank's Balanced Salt Solution (HBSS)

-

96-well plates

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed the P-gp expressing cells in a 96-well plate at a density of 5,000–10,000 cells/well and culture until a confluent monolayer is formed.[13]

-

Zosuquidar Pre-incubation: Prepare working solutions of Zosuquidar in cell culture medium or HBSS at various concentrations (e.g., 0.1 µM to 2 µM).[13] Remove the culture medium from the wells and wash the cells once with HBSS. Add the Zosuquidar solutions to the respective wells and pre-incubate for 30-60 minutes at 37°C.[13] Include a vehicle control (medium/HBSS with the same concentration of solvent, e.g., DMSO, used for Zosuquidar).

-

Substrate Addition: Prepare a working solution of Rhodamine 123 in HBSS. Add Rhodamine 123 to all wells to a final concentration of approximately 1-5 µM.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.[13]

-

Washing: Remove the incubation solution and wash the cells three times with ice-cold HBSS to remove extracellular Rhodamine 123.

-

Fluorescence Measurement:

-

For Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, resuspend in HBSS, and analyze the intracellular fluorescence of Rhodamine 123.

-

For Plate Reader: Lyse the cells with a suitable lysis buffer and measure the fluorescence of the lysate.

-

-

Data Analysis: Compare the intracellular fluorescence in Zosuquidar-treated cells to the vehicle-treated control cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.

Protocol 2: In Vitro Transcellular Transport Assay

This protocol assesses the effect of Zosuquidar on the transport of a P-gp substrate across a monolayer of BBB endothelial cells.

Materials:

-

Transwell® inserts with a suitable membrane (e.g., 0.4 µm pore size)

-

P-gp expressing cells (e.g., Caco-2 or bEnd.3)

-

Cell culture medium

-

This compound

-

P-gp substrate of interest (e.g., a test compound)

-

Transport buffer (e.g., HBSS)

-

Analytical method for quantifying the P-gp substrate (e.g., LC-MS/MS)

Procedure:

-

Cell Seeding: Seed the cells on the Transwell® inserts and culture until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.

-

Transport Experiment (Basal-to-Apical): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add transport buffer containing the P-gp substrate and either Zosuquidar (test group) or vehicle (control group) to the basal (bottom) chamber. c. Add fresh transport buffer to the apical (top) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the apical chamber and replace with fresh transport buffer.

-

Transport Experiment (Apical-to-Basal): a. Follow the same procedure as above but add the substrate and Zosuquidar/vehicle to the apical chamber and sample from the basal chamber.

-

Sample Analysis: Quantify the concentration of the P-gp substrate in the collected samples using a validated analytical method.

-

Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both directions. b. Calculate the efflux ratio (Papp B-A / Papp A-B). A significant decrease in the efflux ratio in the presence of Zosuquidar indicates P-gp inhibition.

Protocol 3: In Vivo Assessment of BBB P-gp Function in Rodents

This protocol describes a method to evaluate the effect of Zosuquidar on the brain accumulation of a P-gp substrate in mice or rats.

Materials:

-

Wild-type mice or rats

-

This compound

-

P-gp substrate of interest

-

Vehicle for drug administration (e.g., saline, PEG400/Tween 80/water)

-

Anesthesia

-

Surgical tools for tissue collection

-

Analytical method for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

-

Zosuquidar Administration: Administer Zosuquidar to the test group of animals via the desired route (e.g., intraperitoneal injection at 10-30 mg/kg or oral gavage at 25-80 mg/kg).[9][13][14] Administer vehicle to the control group.

-

P-gp Substrate Administration: After a pre-determined time following Zosuquidar administration (e.g., 10-60 minutes), administer the P-gp substrate to both groups.[9][13] The timing should be optimized based on the pharmacokinetic properties of Zosuquidar and the substrate.

-

Sample Collection: At a specified time point after substrate administration, anesthetize the animals and collect blood samples via cardiac puncture. Immediately thereafter, perfuse the animals with ice-cold saline to remove blood from the brain vasculature. Excise the brain.

-

Sample Processing: a. Centrifuge the blood samples to obtain plasma. b. Homogenize the brain tissue in a suitable buffer.

-

Drug Quantification: Analyze the concentrations of the P-gp substrate in the plasma and brain homogenates using a validated analytical method.

-

Data Analysis: a. Calculate the brain-to-plasma concentration ratio (Kp) for each animal. b. Compare the Kp values between the Zosuquidar-treated group and the control group. A statistically significant increase in the Kp value in the presence of Zosuquidar indicates inhibition of P-gp at the BBB.

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions, such as cell types, drug concentrations, and timing of administration, for their particular experimental setup and research question. It is also crucial to consider the potential for non-specific binding of Zosuquidar to labware, which may affect the actual concentration in in vitro assays.[7]

References

- 1. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorbate 20 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. The influence of the P-glycoprotein inhibitor this compound (LY335979) on the brain penetration of paclitaxel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scholars.uky.edu [scholars.uky.edu]

- 12. Enhanced brain accumulation of pazopanib by modulating P-gp and Bcrp1 mediated efflux with canertinib or erlotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dntp-mixture.com [dntp-mixture.com]

- 14. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Zosuquidar Combination Therapy in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zosuquidar is a potent and specific third-generation, non-competitive inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer.[1][2] Overexpression of P-gp in tumor cells leads to the active efflux of a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and diminishing their efficacy.[3] Zosuquidar works by blocking this efflux pump, thus restoring the sensitivity of resistant cancer cells to chemotherapy.[1][4] This document provides detailed application notes and protocols for designing and conducting preclinical xenograft studies to evaluate the efficacy of Zosuquidar in combination with conventional chemotherapeutic agents.

Mechanism of Action: P-glycoprotein Inhibition

P-glycoprotein, encoded by the MDR1 gene, is a transmembrane protein that utilizes ATP hydrolysis to actively transport various substrates out of the cell.[3] Many cytotoxic drugs, including taxanes (e.g., paclitaxel) and anthracyclines (e.g., doxorubicin), are substrates for P-gp.[5] By inhibiting P-gp, Zosuquidar increases the intracellular accumulation and retention of these drugs in cancer cells, leading to enhanced cytotoxicity and overcoming MDR.[4][6]

Experimental Design for Zosuquidar Combination Therapy in Xenografts

A robust experimental design is crucial for evaluating the synergistic or additive effects of Zosuquidar in combination with a chemotherapeutic agent. A typical study involves implanting human tumor cells (xenografts) into immunodeficient mice and monitoring tumor growth in response to various treatment regimens.

Animal Model Selection

-

Mouse Strain: Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice) are essential for preventing the rejection of human tumor xenografts.

-

Cell Line Selection: Choose a human cancer cell line known to overexpress P-gp and exhibit resistance to the chemotherapeutic agent of interest. Examples include certain breast (e.g., MCF-7/ADR), ovarian, and lung cancer cell lines.

Tumor Implantation

-

Method: Subcutaneous injection of tumor cells into the flank of the mice is the most common and easily measurable method.

-

Cell Number: The number of cells to be injected will vary depending on the cell line's growth characteristics but typically ranges from 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of a suitable medium (e.g., PBS or Matrigel).

Treatment Groups

A well-designed study should include the following treatment groups to assess the efficacy of the combination therapy:

| Group | Treatment | Purpose |

| 1 | Vehicle Control | To observe the natural growth of the tumor. |

| 2 | Zosuquidar alone | To assess the single-agent activity of Zosuquidar. |

| 3 | Chemotherapeutic Agent alone | To determine the baseline efficacy of the chemotherapeutic agent. |

| 4 | Zosuquidar + Chemotherapeutic Agent (Combination) | To evaluate the synergistic or additive effect of the combination therapy. |

Dosing and Administration

The following tables provide example dosing regimens for Zosuquidar in combination with Doxorubicin or Paclitaxel, based on preclinical studies. Doses should be optimized for the specific xenograft model.

Table 1: Example Dosing Regimen for Zosuquidar and Doxorubicin Combination

| Compound | Dosage Range (mg/kg) | Administration Route | Dosing Schedule | Reference |

| Zosuquidar | 10 - 30 | Intraperitoneal (IP) | Once daily for 5 consecutive days. | [6] |

| Doxorubicin | 1 - 3 | Intravenous (IV) | Administered once or twice a week, typically starting after Zosuquidar dosing. | [5] |

Table 2: Example Dosing Regimen for Zosuquidar and Paclitaxel Combination

| Compound | Dosage Range (mg/kg) | Administration Route | Dosing Schedule | Reference |

| Zosuquidar | 20 - 80 | Oral (PO) or IV | Administered 10 minutes to 1 hour before Paclitaxel. | [7] |

| Paclitaxel | 10 - 25 | IV or IP | Administered once a week or on a cyclical schedule (e.g., every 3-4 days for several cycles).[8][9] |

Experimental Protocols

Protocol 1: Tumor Growth Inhibition Study in Xenograft Mice

-

Tumor Implantation:

-

Harvest cancer cells during their exponential growth phase.

-

Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into the different treatment groups (n=8-10 mice per group).

-

Measure tumor dimensions (length and width) with a digital caliper every 2-3 days.[10]

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[2][11]

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

-

Drug Administration:

-

Prepare Zosuquidar and the chemotherapeutic agent according to the specified formulations.

-

Administer the drugs to the respective treatment groups following the predetermined dosing schedule and route of administration.

-

-

Endpoint and Tissue Collection:

-

The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a fixed time point.

-

At the end of the study, euthanize the mice and excise the tumors.

-

A portion of the tumor can be fixed in 10% neutral buffered formalin for immunohistochemistry, and another portion can be snap-frozen in liquid nitrogen for other molecular analyses or used immediately for ex vivo assays.

-

Protocol 2: Immunohistochemistry (IHC) for P-glycoprotein

-

Tissue Processing:

-

Fix tumor tissue in 10% neutral buffered formalin for 24-48 hours.

-

Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.

-

Cut 4-5 µm thick sections and mount them on charged slides.

-

-

Deparaffinization and Rehydration:

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or a high-pH buffer, depending on the antibody manufacturer's recommendations.

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a suitable blocking serum.

-

Incubate with a primary antibody specific for P-glycoprotein (e.g., clone C219 or UIC2).

-

Incubate with a biotinylated secondary antibody.

-

Apply a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).

-